molecular formula C20H20N2O5S2 B3309585 N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 941998-96-5

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No. B3309585
CAS RN: 941998-96-5
M. Wt: 432.5 g/mol
InChI Key: CBXYIPRTKSDELQ-UHFFFAOYSA-N
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Description

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide, also known as DMTB, is a small molecule inhibitor that has been widely used in scientific research. DMTB is a thiazole-containing compound that has been found to have a potent inhibitory effect on a variety of biological targets.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in lab experiments is its potent inhibitory effect on specific biological targets. This allows researchers to study the effects of inhibiting specific signaling pathways and enzymes in a variety of biological systems. However, one of the limitations of using N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide. One area of research is the development of more potent and selective inhibitors of specific biological targets. Another area of research is the investigation of the potential therapeutic applications of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in the treatment of cancer, inflammation, and neurodegenerative diseases. Finally, there is a need for further studies to investigate the safety and toxicity of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in animal models and humans.
Conclusion:
In conclusion, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide is a small molecule inhibitor that has been widely used in scientific research. Its potent inhibitory effect on specific biological targets has made it a valuable tool for studying the effects of inhibiting specific signaling pathways and enzymes in a variety of biological systems. Further research is needed to investigate the potential therapeutic applications of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide in the treatment of cancer, inflammation, and neurodegenerative diseases.

Scientific Research Applications

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been used in a variety of scientific research applications, including cancer research, inflammation research, and neuroscience research. In cancer research, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In inflammation research, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroscience research, N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-4-29(24,25)15-8-5-13(6-9-15)19(23)22-20-21-16(12-28-20)14-7-10-17(26-2)18(11-14)27-3/h5-12H,4H2,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXYIPRTKSDELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(ethylsulfonyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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